Isonaringin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFHSYLYXVTHC-TUURGLJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Synthesis, and Derivatization Methodologies
Extraction and Purification Methodologies from Natural Sources
Natural sources, predominantly citrus fruit peels such as those from grapefruit (Citrus paradisi) and lemon (Citrus limon), are rich reservoirs of Isonaringin and related flavonoids researchgate.netsci-hub.senih.govresearchgate.netscispace.comresearchgate.netresearchgate.netnih.govmdpi.comcsic.es. The effectiveness of extraction is influenced by factors including the solvent system, temperature, time, and the specific technique employed.
Conventional solvent extraction (CSE) remains a foundational method for isolating bioactive compounds from plant materials. This approach typically involves maceration or reflux extraction using polar solvents such as ethanol (B145695), methanol, or acetone, often in aqueous mixtures csic.esnih.govnih.govmdpi.com. These solvents are chosen for their ability to solubilize flavonoids like this compound.
The general principle involves immersing the plant material in the solvent, allowing the target compounds to diffuse into the solvent over a period. While straightforward, CSE methods can be time-consuming, require large volumes of solvents, and may lead to the degradation of thermolabile compounds if high temperatures are used for extended periods nih.govmdpi.com. For instance, in grapefruit peel extracts, naringin (B1676962), a closely related flavonoid, has been found to be abundant, with yields ranging from 18 to 28 mg/g dry weight using conventional extraction researchgate.net.
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed and applied to enhance efficiency, reduce extraction time, minimize solvent consumption, and improve selectivity.
Accelerated Solvent Extraction (ASE), also known as pressurized liquid extraction (PLE), utilizes solvents at elevated temperatures and pressures to increase extraction efficiency. The higher pressure allows the solvent to penetrate the plant matrix more effectively, while the elevated temperature enhances solubility and mass transfer rates mdpi.com. ASE is recognized for its speed, reduced solvent usage, and higher yields compared to traditional methods sci-hub.seresearchgate.netmdpi.comsci-hub.se.
Research has demonstrated the application of ASE for the isolation of this compound from Citrus limon peels. In one study, ASE coupled with two-dimensional countercurrent chromatography (CCC) was employed to efficiently extract and separate six bioactive compounds, including this compound. For this compound, an extraction solvent of 50% aqueous ethanol was found suitable, yielding approximately 0.25 mg/g of the compound with a purity exceeding 96% sci-hub.senih.govresearchgate.netsci-hub.se. While specific ASE parameters for this study were integrated with the CCC process, the technique itself offers a significant advantage in rapidly obtaining concentrated extracts.
Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to induce cavitation within the solvent and plant matrix. This cavitation creates localized high-pressure and temperature zones, leading to cell wall disruption, enhanced mass transfer, and accelerated extraction of bioactive compounds researchgate.netjournalejnfs.commdpi.comnih.govfrontiersin.org. UAE is favored for its efficiency, reduced extraction times, lower energy consumption, and ability to operate at milder temperatures compared to some conventional methods researchgate.netnih.govjournalejnfs.commdpi.com.
Studies comparing UAE with conventional solvent extraction (CSE) have shown that UAE can yield significantly higher amounts of total phenolic content (TPC) and total antioxidant activity (TAA) researchgate.net. For example, UAE has been reported to provide 50% more TPC and 66% higher TAA compared to CSE researchgate.net. While direct yield data for this compound specifically from UAE can vary based on optimization, research on grapefruit and other citrus peels indicates UAE's effectiveness in extracting flavonoids, often achieving higher yields and shorter extraction times than CSE researchgate.netresearchgate.netnih.gov. Optimized conditions for extracting general flavonoids from grapefruit peel using UAE have included 48% ethanol with specific amplitude and time parameters researchgate.net.
Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (SC-CO2) is the most commonly used fluid due to its non-toxicity, non-flammability, low cost, and tunability, often employed with co-solvents like ethanol to enhance the extraction of polar compounds like flavonoids researchgate.netmdpi.comresearchgate.netajgreenchem.comnih.gov. SFE is lauded for its selectivity, efficiency, and environmental friendliness, leaving minimal solvent residue and preserving thermolabile compounds researchgate.netresearchgate.netajgreenchem.com.
SFE has been applied to extract naringin, a flavonoid closely related to this compound, from grapefruit seeds. Optimal conditions for naringin extraction using SC-CO2 with 20% ethanol as a co-solvent were found to be 41.4 MPa, 50°C, and 40 minutes researchgate.net. Other studies suggest that using 15% ethanol in SC-CO2 at 9.6 MPa and 58.6°C is optimal for naringin extraction from Citrus paradisi seeds researchgate.net. The ability to modify the supercritical fluid with co-solvents allows for selective extraction of compounds with varying polarities, making SFE a versatile technique for complex matrices like citrus peels.
Microwave-Assisted Extraction (MAE) uses microwave energy to directly heat the solvent and plant material, leading to rapid cell disruption and efficient extraction of target compounds researchgate.netnih.govmdpi.commdpi.comresearchgate.netmdpi.com. MAE offers significant advantages, including reduced extraction times, lower solvent consumption, and increased energy efficiency compared to conventional methods researchgate.netresearchgate.netmdpi.com.
Studies have shown MAE to be highly effective for extracting flavonoids from grapefruit peel, with optimized conditions such as 80% ethanol, 3 minutes extraction time, a 25:1 mL/g liquid-to-solid ratio, and 560 W microwave power yielding up to 5.81% flavonoids researchgate.net. Furthermore, MAE has been reported to be more efficient than reflux and ultrasound-assisted extraction for obtaining flavonoids from grapefruit peel researchgate.net. For naringin extraction from grapefruit leaves, optimized MAE conditions included a microwave power density of 1.4 kW/L, a solid/solvent ratio of 20 g/L, and an extraction time of 218 seconds, yielding 13.2 mg/g dry weight of naringin nih.govresearchgate.net.
Data Table: Comparison of Extraction Methodologies for Flavonoids from Citrus Sources
| Extraction Technique | Source Material | Solvent | Key Parameters | Reported Yield/Efficiency (this compound or related) | Citation(s) |
| Conventional Solvent Extraction | Grapefruit peel | Ethanol (various %) | Not specified for this compound; naringin is abundant. | Naringin: 18-28 mg/g dw (CE) | researchgate.net |
| Accelerated Solvent Extraction (ASE) | Citrus limon peels | 50% Ethanol (aq.) | Coupled with 2D-CCC; specific ASE parameters not detailed | 0.25 mg/g (this compound) | sci-hub.senih.govresearchgate.netsci-hub.se |
| Ultrasound-Assisted Extraction (UAE) | Grapefruit peel | 48% Ethanol (aq.) | 40% amplitude, 13 min | Optimized for TPC/TFC; not specified for this compound | researchgate.net |
| Ultrasound-Assisted Extraction (UAE) | Grapefruit peel | 60% Ethanol (aq.) | 40°C, 15 min | Optimized for general bioactives; not specified for this compound | journalejnfs.com |
| Supercritical Fluid Extraction (SFE) | Grapefruit seeds | SC-CO2 + 20% Ethanol | 41.4 MPa, 50°C, 40 min | 0.2 mg/g (Naringin) | researchgate.net |
| Supercritical Fluid Extraction (SFE) | Grapefruit seeds | SC-CO2 + 15% Ethanol | 9.6 MPa, 58.6°C (331.6 K) | Optimal for Naringin extraction | researchgate.net |
| Microwave-Assisted Extraction (MAE) | Grapefruit peel | 80% Ethanol (aq.) | 3 min, 25:1 mL/g, 560 W | 5.81% (Flavonoids) | researchgate.net |
| Microwave-Assisted Extraction (MAE) | Grapefruit leaves | Water | 1.4 kW/L, 20 g/L, 218 s | 13.2 mg/g DW (Naringin) | nih.govresearchgate.net |
| Microwave-Assisted Extraction (MAE) | Bitter orange waste | 50% Ethanol (aq.) | 75°C, 10.8 min | 20.2 g/100 g OW (Phenolics) | mdpi.com |
Identified Compounds in Citrus Extracts
The extraction methodologies discussed are often applied to obtain a range of flavonoids and related phenolic compounds from citrus sources. This compound is frequently found alongside other significant compounds such as:
Naringin
Hesperidin
Neoeriocitrin
Limonin
Neohesperidin
Chromatographic Purification Strategies
Chromatographic methods are essential for separating and purifying this compound from complex plant extracts. These techniques exploit differences in the physical and chemical properties of compounds to achieve isolation.
Column Chromatography
Column chromatography has been a foundational technique for the isolation of flavonoids, including this compound. This method typically involves packing a column with a stationary phase, such as silica (B1680970) gel or polyamide, and eluting the sample with a mobile phase. Different solvent systems are employed to achieve separation based on polarity and affinity to the stationary phase. For instance, a study utilized polyamide column chromatography with a benzene-methanol (3:1) solvent system to elute various flavonoids, including this compound (also referred to as narirutin) tandfonline.com.
Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC) is another advanced liquid-liquid chromatography technique that utilizes centrifugal force to retain the stationary phase, offering high resolution and capacity for purification. It has been employed for the scale-up production of compounds like this compound, achieving high purity nih.govresearchgate.net. CPC, often coupled with extraction methods such as microwave-assisted extraction, provides an efficient platform for obtaining purified bioactive compounds from complex matrices nih.govresearchgate.net. Its principle involves a series of interconnected cells where the liquid stationary phase is held by centrifugal force, allowing for effective separation when interacting with the mobile phase rotachrom.com.
Affinity Chromatography
Affinity chromatography involves the use of a stationary phase that has a specific affinity for the target molecule, enabling highly selective separation. While direct applications of affinity chromatography for this compound purification are less commonly detailed in the provided literature, it is noted as a technique for the selective separation of related compounds, such as naringin, from plant extracts researchgate.net. It is also employed as a screening strategy for identifying bioactive compounds researcher.life.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that can also serve as a purification method. It involves the selective adsorption of analytes onto a solid stationary phase, followed by elution with a suitable solvent. SPE has been utilized in the analysis of related flavanones, such as hesperetin (B1673127) and naringenin (B18129), for purification prior to HPLC analysis science.gov. While not extensively detailed for this compound specifically, SPE is a versatile tool that could be applied for its preliminary purification or sample clean-up.
Specialized Purification Approaches (e.g., D101 Macroporous Resin Adsorption)
Macroporous adsorption resins, such as D101, represent a specialized approach for the extraction and purification of natural products, including flavonoids. D101 resin is a non-polar, styrene-based copolymer with a macroporous structure, providing a large surface area and selective adsorption capabilities for compounds like flavonoids made-in-china.comhailanresin.comnih.govdongli-chem.com.
The D101 resin exhibits moderate polarity and can form π-π conjugation with the aromatic rings of polyphenols, facilitating their adsorption nih.gov. It has been successfully used in combination with other techniques, such as High-Speed Countercurrent Chromatography (HSCCC), for the purification of flavonoids like naringin and neohesperidin, achieving high purity researchgate.net. The resin's properties allow for efficient adsorption and subsequent elution with solvents like ethanol, making it suitable for the refining of various natural medicines containing flavonoids made-in-china.comhailanresin.com.
Advanced Analytical Characterization Techniques
Spectroscopic Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed structure of Isonaringin. These methods provide unique spectral fingerprints that allow for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure determination. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide crucial information about the number, type, and connectivity of hydrogen and carbon atoms within the this compound molecule.
¹H NMR Spectroscopy: This technique reveals the chemical environment of hydrogen atoms, providing data on chemical shifts, signal multiplicities (due to spin-spin coupling), and integration values, which correspond to the number of protons in each environment. For this compound, ¹H NMR is vital for identifying signals from the aromatic protons of the flavanone (B1672756) A and B rings, the protons on the flavanone C ring (H-2 and H-3), and the protons of the rutinose sugar moiety (glucose and rhamnose). The characteristic signals of the glycosidic linkage can also be confirmed through ¹H NMR.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of this compound. It identifies different types of carbon atoms, such as aromatic carbons, carbonyl carbons, aliphatic carbons in the flavanone ring, and carbons within the sugar units. The chemical shifts observed in ¹³C NMR spectra are highly sensitive to the electronic environment, aiding in the assignment of specific carbon atoms.
2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivity of the this compound molecule. COSY spectra reveal proton-proton couplings, HSQC correlates protons directly to their attached carbons, and HMBC provides correlations between protons and carbons separated by two or three bonds. These experiments are crucial for confirming the structure of the naringenin (B18129) aglycone and the precise attachment and linkage of the rutinose disaccharide to the 7-hydroxyl group of the flavanone A-ring.
While NMR is critical for the structural elucidation of this compound, specific detailed research findings, such as precise chemical shift values (δ ppm) and coupling constants (J values) for this compound, were not extensively detailed in the provided permitted sources to populate a comprehensive data table.
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify and characterize chromophores within a molecule, which are functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. For flavonoids like this compound, the conjugated systems within the flavanone structure are responsible for UV-Vis absorption.
UV-Vis spectroscopy typically reveals two characteristic absorption bands for flavanones: Band I, usually in the 300-400 nm range, attributed to the B-ring and its conjugation with the C-ring; and Band II, typically in the 240-295 nm range, associated with the A-ring and its conjugation with the C-ring. These bands help in confirming the presence of the flavanone skeleton. While UV-Vis spectroscopy is a valuable tool for the identification and purity assessment of this compound, specific absorption maxima (λmax) values for this compound were not explicitly detailed in the provided permitted sources to create a data table.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly used.
This compound, being a glycoside, typically undergoes fragmentation pathways that involve the cleavage of the glycosidic bond and the fragmentation of the aglycone and sugar moieties. A common fragmentation pathway for flavanones in MS/MS is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring of the flavanone structure, yielding fragments characteristic of the A-ring and B-ring.
Based on available research, key fragmentation events observed for this compound include:
Retro-Diels-Alder (RDA) Fragmentation: This process leads to the cleavage of the pyran ring (C-ring) of the flavanone structure.
Loss of Sugar Moiety: The glycosidic bond connecting the rutinose disaccharide to the naringenin aglycone can cleave, resulting in fragments corresponding to the aglycone and the sugar units.
Fragment Ions: Specific fragment ions observed in the mass spectra of this compound and related compounds include m/z values such as approximately 271.40, which is consistent with the aglycone (naringenin) or a fragment thereof, and m/z 151.16, which may represent fragments derived from the B-ring or other parts of the molecule researchgate.net.
Data Table: Key Mass Spectrometry Fragmentation Ions of this compound
| Fragment Ion (m/z) | Likely Origin/Description |
| ~271.40 | Naringenin aglycone or related fragment after loss of water. |
| ~151.16 | Fragment derived from the B-ring or other structural parts. |
Pharmacological Activities and Underlying Molecular Mechanisms Preclinical Studies
Antioxidant Research
The antioxidant potential of flavonoids is a significant area of pharmacological research. These compounds can exert their effects through various mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant systems.
Beyond direct scavenging, antioxidants can bolster the body's innate defense mechanisms by influencing the activity of crucial antioxidant enzymes.
Superoxide dismutase (SOD) is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. There is a lack of specific preclinical studies investigating the direct effect of isonaringin on SOD activity.
Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a vital step in detoxifying ROS. Currently, there are no specific preclinical data available that examine the influence of this compound on catalase activity.
Glutathione is a key non-enzymatic antioxidant that plays a crucial role in maintaining cellular redox balance. Preclinical studies specifically investigating the impact of this compound on glutathione homeostasis have not been identified in the reviewed literature.
Data Table: Summary of Preclinical Findings on the Antioxidant Activities of this compound
| Pharmacological Target | Specific Mechanism | This compound Effect | Supporting Preclinical Studies |
| Free Radical Scavenging | Superoxide Radical Scavenging | Data not available | N/A |
| Hydroxyl Radical Scavenging | Data not available | N/A | |
| Endogenous Antioxidant Enzymes | Superoxide Dismutase (SOD) Activity | Data not available | N/A |
| Catalase (CAT) Activity | Data not available | N/A | |
| Glutathione (GSH) Homeostasis | Data not available | N/A | |
| Oxidative Stress Biomarkers | Attenuation of Lipid Peroxidation | Data not available | N/A |
| Reduction of Reactive Oxygen Species (ROS) | Data not available | N/A |
Cytoprotective Mechanisms against Oxidative Damage
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them, is implicated in the pathophysiology of numerous chronic diseases. nih.gov Natural compounds have been investigated for their potential to mitigate oxidative stress through their inherent antioxidant activities. nih.gov The cytoprotective effects of these compounds against oxidative damage can be broadly categorized into two mechanisms: direct and indirect antioxidant effects. nih.gov
Direct antioxidant mechanisms involve the redox-active properties of the compound, where it is sacrificed to neutralize ROS. nih.gov Indirect antioxidant effects, on the other hand, trigger the host cells' own defense mechanisms to combat oxidative stress. nih.gov A key player in this indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com
Preclinical studies on naringenin (B18129), the aglycone of this compound, have demonstrated its ability to upregulate the Nrf2 pathway, leading to the increased expression of downstream antioxidant enzymes. mdpi.comwjgnet.com For instance, naringenin has been shown to increase the protein levels of Nrf2 in models of hepatic damage and neurotoxicity. wjgnet.com This activation of the Nrf2/ARE (antioxidant response element) pathway is a crucial component of its protective effects against neuronal dysfunction. mdpi.com Furthermore, naringenin treatment has been observed to enhance the levels of endogenous antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). mdpi.comwjgnet.com
| Mechanism | Key Molecules/Pathways Involved | Observed Effects |
|---|---|---|
| Indirect Antioxidant Effect | Nrf2 Signaling Pathway | Increased protein levels of Nrf2. wjgnet.com |
| Upregulation of Antioxidant Enzymes | HO-1, NQO1, SOD, CAT | Increased expression of HO-1 and NQO1. mdpi.com Increased activity and protein levels of SOD and CAT. wjgnet.com |
| Enhancement of Non-Enzymatic Antioxidants | GSH | Improved GSH levels during oxidative stress. mdpi.comwjgnet.com |
Anti-inflammatory Research
This compound and its aglycone, naringenin, have been the subject of numerous preclinical studies investigating their anti-inflammatory properties. The mechanisms underlying these effects involve the modulation of key inflammatory mediators and signaling pathways.
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory response. frontiersin.org Dysregulation of these cytokines is associated with the pathogenesis of various inflammatory diseases. frontiersin.org Preclinical research has shown that naringin (B1676962) can effectively decrease the production of these pro-inflammatory cytokines. researchgate.netthieme-connect.de For example, in lipopolysaccharide (LPS)-treated RAW 264.7 cells, naringin has been observed to reduce the production of TNF-α and IL-6. researchgate.net This inhibitory effect on pro-inflammatory cytokine expression is a key aspect of its anti-inflammatory activity. researchgate.netmdpi.com
| Pro-inflammatory Cytokine | Experimental Model | Effect of Naringin |
|---|---|---|
| TNF-α | LPS-treated RAW 264.7 cells | Decreased production. researchgate.net |
| IL-6 | LPS-treated RAW 264.7 cells | Decreased production. researchgate.net |
Cyclooxygenase (COX) enzymes, particularly COX-2, are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. youtube.com The inhibition of COX-2 is a major target for anti-inflammatory therapies. nih.govresearchgate.net Studies have indicated that flavonoids, including naringin, can inhibit the expression of COX-2. researchgate.netnih.gov In models of inflammation, naringin has been shown to suppress the expression of COX-2, contributing to its anti-inflammatory effects. nih.gov This inhibition of COX-2 activity reduces the production of prostaglandins, thereby alleviating the inflammatory response. mdpi.com
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.comnih.gov It controls the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. mdpi.com The anti-inflammatory effects of naringin are significantly attributed to its ability to suppress the NF-κB pathway. researchgate.net Preclinical studies have demonstrated that naringin can inhibit the activation of NF-κB. researchgate.netmdpi.com This is achieved by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. By inhibiting the NF-κB pathway, naringin effectively downregulates the expression of a wide range of inflammatory mediators. researchgate.net
Mitogen-activated protein kinase (MAPK) pathways, including the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are crucial signaling cascades involved in cellular responses to a variety of stimuli, including inflammatory signals. frontiersin.orgnih.govresearchgate.net These pathways play a significant role in regulating the production of pro-inflammatory cytokines and other mediators of inflammation. researchgate.net Research has shown that naringin and its glycosides can modulate these MAPK pathways. nih.gov Specifically, they have been found to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. nih.gov By targeting different levels of the MAPK and NF-κB pathways, naringin and its related compounds can effectively suppress the expression of pro-inflammatory mediators. nih.gov
| Signaling Pathway | Key Molecules | Effect of Naringin/Naringenin |
|---|---|---|
| NF-κB Pathway | NF-κB, IκBα | Inhibition of NF-κB activation. researchgate.netmdpi.com Decreased phosphorylation of IκBα. researchgate.net |
| MAPK Pathways | p38 | Reduced phosphorylation. nih.gov |
| JNK | Suppressed phosphorylation. | |
| ERK | Suppressed phosphorylation. |
Modulation of Key Inflammatory Signaling Cascades
JAK/STAT Pathways (e.g., JAK1, JAK2)
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a key role in immune responses, inflammation, and cell proliferation. nih.govmedchemexpress.com The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins. nih.gov Dysregulation of this pathway is associated with various inflammatory diseases and cancers. nih.govmedchemexpress.com
Table 1: Research Findings on this compound and JAK/STAT Pathways
| Model/Cell Line | Key Proteins Studied | Observed Effect of this compound |
|---|---|---|
| Data Not Available | JAK1, JAK2, STAT3 | Data Not Available in the Reviewed Literature |
Influence on Inflammatory Cell Infiltration
Inflammatory cell infiltration, the recruitment of immune cells such as neutrophils and macrophages to a site of injury or infection, is a hallmark of the inflammatory response. nih.govresearchgate.net This process is tightly regulated by a complex network of signaling molecules. An excessive or prolonged infiltration of these cells can contribute to chronic inflammation and tissue damage. nih.gov
Currently, there is a lack of specific preclinical studies focused on the direct influence of this compound on the infiltration of inflammatory cells. Research has not yet detailed its potential effects on the migration and recruitment of key immune cells like neutrophils and macrophages in inflammatory models. nih.govmdpi.com
Table 2: Research Findings on this compound and Inflammatory Cell Infiltration
| Inflammatory Model | Cell Types Studied | Effect of this compound on Infiltration |
|---|---|---|
| Data Not Available | Neutrophils, Macrophages | Data Not Available in the Reviewed Literature |
Impact on Arachidonic Acid Metabolism
Arachidonic acid is a polyunsaturated fatty acid that is metabolized by several enzymatic pathways, primarily involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov This metabolism produces a range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are potent regulators of inflammation. nih.govnih.gov
The specific impact of this compound on the key enzymes of arachidonic acid metabolism, such as COX-1, COX-2, or 5-LOX, has not been extensively characterized in preclinical research. Detailed investigations into how this compound may modulate the production of pro-inflammatory eicosanoids are not available in the reviewed scientific literature.
Table 3: Research Findings on this compound and Arachidonic Acid Metabolism
| Enzyme Studied | Model System | Effect of this compound on Enzyme Activity |
|---|---|---|
| Cyclooxygenase (COX) | Data Not Available | Data Not Available in the Reviewed Literature |
| Lipoxygenase (LOX) | Data Not Available | Data Not Available in the Reviewed Literature |
Anticancer Research
Cell Cycle Regulation Mechanisms
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, proliferation, survival, and growth. nih.govmdpi.com Aberrant activation of this pathway is a common feature in many types of cancer, making it a significant target for therapeutic intervention. mdpi.comnih.gov
While the related flavanone (B1672756) naringin has been shown to inhibit the PI3K/AKT pathway in cancer cell lines, leading to cell cycle arrest and apoptosis, specific preclinical data on the inhibitory effects of this compound on this pathway are not detailed in the available literature. nih.govresearchgate.net Further research is needed to determine if this compound shares this mechanism of action in cancer cells.
Table 4: Research Findings on this compound and PI3K/AKT Signaling in Cancer
| Cancer Cell Line | Key Proteins (e.g., p-AKT) | Observed Effect of this compound |
|---|---|---|
| Data Not Available | PI3K, AKT, mTOR | Data Not Available in the Reviewed Literature |
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. nih.govmdpi.com Dysregulation of this pathway, often leading to the accumulation of β-catenin in the nucleus, is strongly implicated in the initiation and progression of numerous cancers by promoting the transcription of genes involved in proliferation, such as c-myc and cyclin D1. nih.govmdpi.comfrontiersin.org
There is a lack of specific preclinical studies investigating the modulatory effects of this compound on the Wnt/β-catenin signaling cascade in the context of cancer. Although various phytochemicals are known to target this pathway, the direct interaction of this compound with key components like β-catenin or its downstream transcriptional targets has not been elucidated in the reviewed scientific research. nih.govmdpi.com
Table 5: Research Findings on this compound and Wnt/β-catenin Pathway in Cancer
| Cancer Model | Key Pathway Components | Observed Modulatory Effect of this compound |
|---|---|---|
| Data Not Available | β-catenin, c-myc, Cyclin D1 | Data Not Available in the Reviewed Literature |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Arachidonic Acid |
| Prostaglandins |
| Leukotrienes |
| Naringin |
| β-catenin |
| c-myc |
Regulation of Cell Cycle Inhibitors (e.g., p21, p27) and Survival Proteins (e.g., c-Myc, CDK2, CDK4)
The progression of the cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. semanticscholar.orgnih.gov Deregulation of this process is a hallmark of cancer. semanticscholar.orgnih.gov Preclinical studies demonstrate that this compound's active metabolite, naringenin, can modulate this cycle by influencing key regulatory proteins.
In human osteosarcoma cell lines (HOS and U2OS), naringenin was found to induce cell cycle arrest. This effect was associated with the upregulation of the CDK inhibitor p21. mdpi.comresearchgate.net The CIP/KIP family of proteins, which includes p21 and p27, acts as a crucial brake on the cell cycle by inhibiting the activity of the cyclin D-CDK4/6 complex, which is essential for the transition from the G1 to the S phase of the cell cycle. targetedonc.com
Further research highlights the intricate roles of these proteins. For instance, p27 is a required assembly factor for cyclin D-CDK4 complexes. nih.govnih.gov Its inhibitory function is modulated by phosphorylation. When p27 is not phosphorylated, it can effectively inhibit both CDK4 and CDK2 activity, leading to a potent cell-cycle arrest. nih.govnih.gov Naringenin's ability to upregulate inhibitors like p21 suggests a mechanism for halting the proliferation of cancer cells by interfering with the function of survival proteins like CDK2 and CDK4, which drive cell cycle progression. semanticscholar.org Studies on other flavonoids have shown that upregulation of p21 can lead to a G1 phase arrest, preventing cancer cells from replicating their DNA and dividing. sciopen.comresearchgate.net
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound, through naringenin, has been shown to induce apoptosis in various cancer cell models via multiple interconnected pathways.
Caspase Pathway Activation
A central mechanism in the execution of apoptosis is the activation of a cascade of cysteine proteases known as caspases. nih.gov Naringenin treatment has been consistently shown to trigger this pathway. In human leukemia THP-1 cells, naringenin-induced apoptosis was marked by the activation of caspases and the subsequent cleavage of poly(ADP-ribose)polymerase (PARP), a key substrate of executioner caspases. nih.gov The importance of this pathway was confirmed when a caspase-3 inhibitor significantly reduced the cytotoxic effects of naringenin. nih.gov
Similarly, in non-small cell lung cancer (NSCLC) cells, naringenin treatment resulted in the cleavage of initiator caspase-9 and executioner caspase-3. nih.gov Studies in human lung adenocarcinoma A549 cells further corroborated these findings, showing that inhibitors of caspase-3, caspase-8, and caspase-9 all significantly diminished naringenin-induced cell death, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov In hepatocellular carcinoma HepG2 cells, apoptosis was also confirmed to proceed through the activation of caspase-9 and caspase-3. mdpi.com
Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 Ratio)
The intrinsic apoptosis pathway is largely regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax, Bak, and Bad). nih.gov The ratio of these opposing proteins, particularly the Bax/Bcl-2 ratio, is a critical determinant of a cell's fate. researchgate.netsums.ac.ir An increase in this ratio promotes apoptosis by increasing mitochondrial membrane permeability. sums.ac.ir
Preclinical studies have shown that naringenin effectively modulates this ratio in favor of apoptosis. In leukemia cells, naringenin treatment led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov In human lung adenocarcinoma cells, naringenin decreased the expression of Bcl-2 and Bcl-xL while increasing the levels of Bax, Bad, and PUMA. nih.gov This shift in the balance of Bcl-2 family proteins leads to the activation of the caspase cascade. mdpi.com Research on oral cancer cells also demonstrated that naringenin-induced apoptosis was mediated by the downregulation of Bcl-xl and the upregulation of the pro-apoptotic BH3-only protein Bid. nih.gov
Induction of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at low levels, function in cell signaling. nih.gov However, excessive ROS production can induce oxidative stress, leading to cellular damage and triggering cell death. nih.govnih.gov Cancer cells often exhibit higher baseline levels of ROS, making them more vulnerable to agents that further increase ROS production. nih.gov
Naringenin has been shown to exert its pro-apoptotic effects by increasing intracellular ROS levels in several types of cancer.
Lung Cancer: In NSCLC cells, naringenin treatment significantly increased ROS production, which was directly linked to apoptosis. The use of ROS scavengers reversed the apoptotic effects, confirming the critical role of ROS in this process. nih.gov
Osteosarcoma: Naringenin was found to inhibit the growth of osteosarcoma cells by elevating intracellular ROS, which subsequently triggered endoplasmic reticulum (ER) stress and apoptosis. mdpi.comresearchgate.net
Liver Cancer: In HepG2 cells, naringenin-induced apoptosis was mediated by ROS, which in turn inhibited the JAK-2/STAT-3 signaling pathway. mdpi.com
Oral Cancer: The apoptotic mechanism in oral cancer cells also involved a naringenin-induced increase in ROS generation. nih.gov
This induction of ROS appears to be a key upstream event that initiates downstream apoptotic signaling, including the modulation of Bcl-2 family proteins and caspase activation. nih.govnih.gov
Anti-Proliferative Mechanisms
This compound demonstrates significant anti-proliferative activity, primarily through the actions of naringenin, by inhibiting cell growth and division. This effect is closely linked to its ability to induce cell cycle arrest and apoptosis. In human colorectal cancer cells, naringenin was shown to suppress proliferation in a dose-dependent manner. nih.govnih.gov A key mechanism identified in these cells was the downregulation of cyclin D1, a protein crucial for progression through the G1 phase of the cell cycle. nih.govresearchgate.net The reduction in cyclin D1 was attributed to an increase in its proteasomal degradation, a process mediated by the activation of the p38 signaling pathway. researchgate.net
In MCF-7 breast cancer cells, naringenin also inhibited cellular proliferation dose-dependently, specifically by arresting the cells in the S-phase of the cell cycle. nih.gov The anti-proliferative effects in osteosarcoma cells are a direct consequence of the combined induction of cell cycle arrest, apoptosis, and autophagy, driven by ROS production and mitochondrial dysfunction. mdpi.com The synergistic combination of naringenin with other flavonoids, such as quercetin, has been shown to enhance these anti-proliferative effects in breast cancer cells. mdpi.com
Anti-Metastatic and Anti-Invasive Mechanisms
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is the leading cause of cancer-related mortality. nih.gov Preclinical evidence suggests that this compound's metabolite, naringenin, possesses potent anti-metastatic and anti-invasive properties. Naringenin has been observed to interfere with multiple signaling pathways that are critical for cell migration and invasion, including the PI3K/Akt and MAPK/ERK pathways. frontiersin.org
Furthermore, naringenin can modulate the NF-κB signaling pathway, which is heavily involved in inflammation and metastasis. frontiersin.org In chondrosarcoma cells, naringin (a related glycoside) was shown to suppress cell migration and invasion by downregulating vascular cell adhesion molecule-1 (VCAM-1). nih.gov A significant mechanism underlying naringenin's anti-metastatic effect is its ability to suppress the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive capabilities. frontiersin.org Studies in breast cancer models have shown that naringenin can prevent the secretion of TGF-beta1, a key inducer of EMT, thereby suppressing pulmonary metastasis. sciopen.com
Data Tables
Table 1: Summary of this compound's (via Naringenin) Effect on Cell Cycle and Apoptotic Regulators
| Molecular Target Category | Specific Protein | Observed Effect | Cancer Cell Line(s) | Reference(s) |
|---|---|---|---|---|
| Cell Cycle Inhibitors | p21 | Upregulation | Osteosarcoma (HOS, U2OS) | mdpi.comresearchgate.net |
| Survival Proteins | Cyclin D1 | Downregulation | Colorectal Cancer (HCT116, SW480) | nih.govresearchgate.net |
| Apoptosis Regulators (Caspases) | Caspase-3 | Activation / Cleavage | Leukemia (THP-1), Lung (A549, H1299), Liver (HepG2) | nih.govnih.govnih.govmdpi.com |
| Caspase-8 | Activation | Lung (A549) | nih.gov | |
| Caspase-9 | Activation / Cleavage | Lung (H1299), Liver (HepG2) | nih.govmdpi.com | |
| PARP | Cleavage | Leukemia (THP-1), Lung (H1299) | nih.govnih.gov | |
| Apoptosis Regulators (Bcl-2 Family) | Bcl-2 | Downregulation | Leukemia (THP-1), Lung (A549) | nih.govnih.gov |
| Bcl-xL | Downregulation | Lung (A549), Oral (CAL-27) | nih.govnih.gov | |
| Bax | Upregulation | Leukemia (THP-1), Lung (A549) | nih.govnih.gov | |
| Bax/Bcl-2 Ratio | Increase | Leukemia (THP-1), Lung (A549) | nih.govnih.gov | |
| Bid | Upregulation | Oral (CAL-27) | nih.gov |
Table 2: Mechanistic Summary of this compound's (via Naringenin) Anti-cancer Activities
| Pharmacological Activity | Underlying Mechanism | Key Molecular Events | Cancer Model(s) | Reference(s) |
|---|---|---|---|---|
| Apoptosis Induction | Induction of Reactive Oxygen Species (ROS) | Increased intracellular ROS leads to oxidative stress, ER stress, and activation of apoptotic pathways. | Lung, Osteosarcoma, Liver, Oral Cancer | mdpi.comnih.govmdpi.comnih.gov |
| Anti-Proliferation | Cell Cycle Arrest | Upregulation of p21; Downregulation of Cyclin D1, leading to G1 or S-phase arrest. | Osteosarcoma, Colorectal Cancer, Breast Cancer | mdpi.comnih.govresearchgate.netnih.gov |
| Anti-Metastasis & Anti-Invasion | Inhibition of Key Signaling Pathways | Inhibition of PI3K/Akt, MAPK/ERK, and NF-κB pathways. | Breast Cancer, Chondrosarcoma | nih.govfrontiersin.org |
| Suppression of EMT | Prevention of TGF-beta1 secretion. | Breast Cancer | sciopen.com |
Modulation of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. Their dysregulation is a hallmark of cancer progression, facilitating invasion and metastasis. Preclinical studies investigating the direct effects of This compound on the activity or expression of specific MMPs, such as MMP-2 and MMP-9 which are often implicated in cancer, are not available in the current body of scientific literature. While studies on the related compound naringin have suggested a modulatory role on MMPs, this data cannot be directly extrapolated to this compound due to potential differences in stereochemistry and biological activity.
FAK Pathway Modulation
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. It is a key component of signaling pathways initiated by integrins and growth factor receptors, and its overexpression or activation is frequently observed in various cancers. At present, there are no preclinical studies that specifically investigate the modulatory effects of This compound on the FAK signaling pathway. The potential for this compound to interfere with FAK activation, phosphorylation, or its downstream signaling cascades remains an un-investigated area of research.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is a key therapeutic strategy in oncology. A thorough review of preclinical data indicates a lack of studies specifically evaluating the anti-angiogenic properties of This compound . Consequently, there is no available information on its potential mechanisms of action in this context, such as effects on vascular endothelial growth factor (VEGF) signaling or endothelial cell proliferation and migration.
Autophagy Modulation
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It plays a dual role in cancer, either promoting survival or inducing cell death. The modulation of autophagy is being explored as a potential cancer therapeutic strategy.
Key proteins that regulate the autophagic process include Beclin-1, microtubule-associated protein 1A/1B-light chain 3 (LC3B), ATG5, sequestosome 1 (p62), and the mammalian target of rapamycin (mTOR). There is a notable absence of preclinical research specifically examining the impact of This compound on these central autophagy-related proteins. Therefore, it is currently unknown whether this compound can induce or inhibit autophagy and through what specific molecular interactions with these key regulatory proteins.
Reversal of Drug Resistance and Chemosensitization Mechanisms (e.g., NF-κB Activity)
The development of drug resistance is a major obstacle in cancer chemotherapy. The transcription factor nuclear factor-kappa B (NF-κB) is a key player in promoting cell survival and resistance to anticancer agents. Strategies to inhibit NF-κB activity are being investigated to chemosensitize cancer cells. Currently, there are no preclinical studies that have investigated the potential of This compound to reverse drug resistance or act as a chemosensitizing agent through the modulation of NF-κB activity or other mechanisms.
Selective Cytotoxicity Studies in Cancer Cell Lines
Determining the selective cytotoxicity of a compound against cancer cells versus normal cells is a fundamental step in preclinical drug development. This is often quantified by the half-maximal inhibitory concentration (IC50). A comprehensive search of the scientific literature reveals a lack of specific data on the selective cytotoxicity of This compound across various cancer cell lines. Consequently, IC50 values for this compound in different cancer cell types have not been reported.
Neuroprotective Research (Preclinical Studies)
Emerging preclinical research has highlighted the neuroprotective potential of citrus flavonoids. These studies explore various mechanisms through which these compounds may combat the pathological processes underlying neurodegenerative diseases. The following sections detail the findings concerning the pharmacological activities and molecular mechanisms of flavonoids structurally related to this compound.
Inhibition of Acetylcholinesterase (AChE) Activity
The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease nih.gov. Research into natural flavonoids has identified promising candidates for AChE inhibition. Naringenin, an aglycone of naringin and a close relative of this compound, has demonstrated potential inhibitory activity against AChE nih.govresearchgate.net.
In one study, several flavonoid derivatives synthesized from naringenin were evaluated for their AChE inhibitory effects. Four of these derivatives exhibited relatively potent activity, with IC50 values under 100 μM, surpassing the efficacy of naringenin itself. Notably, one synthesized chalcone derivative displayed the strongest activity with an IC50 of 13.0 ± 1.9 μM nih.gov. Molecular docking studies suggested that strong interactions with amino acid residues in both the catalytic and peripheral sites of the enzyme were crucial for this enhanced inhibition nih.gov. Another flavonoid, linarin, also showed potent in-vitro AChE inhibition with an IC50 value of 3.801 ± 1.149 μM researchgate.net.
| Compound | Reported Activity | IC50 Value |
|---|---|---|
| Naringenin Derivative (Compound 7) | Strongest inhibitory activity among tested derivatives nih.gov | 13.0 ± 1.9 μM nih.gov |
| Linarin | Potent in-vitro inhibitory activity researchgate.net | 3.801 ± 1.149 μM researchgate.net |
Protection against Neuroinflammation
Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical component in the progression of neurodegenerative disorders technologynetworks.comfrontiersin.orgnih.gov. Preclinical studies indicate that certain flavonoids can potently attenuate these inflammatory processes.
Long-term treatment with naringenin was found to significantly reduce the activation of microglia and astrocytes in the brains of APP/PS1 mouse models of Alzheimer's disease nih.gov. This was accompanied by a decrease in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.govnih.gov. The mechanism for this anti-neuroinflammatory effect has been linked to the inhibition of the MAPK signaling pathway nih.govnih.gov. Similarly, naringin has been shown to exert neuroprotective effects by reducing the expression of the NF-κB signaling pathway, a key regulator of inflammation nih.gov.
| Compound | Model | Key Findings | Affected Pathway |
|---|---|---|---|
| Naringenin | APP/PS1 Mice; LPS/Aβ-stimulated BV2 cells nih.govnih.gov | Reduced activation of microglia and astrocytes; Decreased levels of TNF-α and IL‐1β. nih.govnih.gov | MAPK Signaling nih.govnih.gov |
| Naringin | Preclinical AD Models nih.gov | Reduces expression of inflammatory pathways. nih.gov | NF-κB Signaling nih.gov |
Mitigation of Amyloid-beta (Aβ) Toxicity
The aggregation and deposition of amyloid-beta (Aβ) peptides are central pathological hallmarks of Alzheimer's disease, leading to neuronal dysfunction and cognitive decline nih.govqnl.qa. Studies on citrus flavonoids have demonstrated their ability to interfere with this process.
In preclinical models, naringenin has been shown to ameliorate Aβ pathology. Long-term administration of naringenin to APP/PS1 mice resulted in a significant reduction in Aβ deposition nih.govnih.gov. Naringin has also been reported to reduce the accumulation of Aβ nih.gov. An in-vitro study using a simplified model of Aβ toxicity found that naringin treatment effectively attenuated the production of reactive oxygen species (ROS) induced by the amyloid peptide and helped restore levels of AD-related biomarkers nih.gov.
Preservation of Neuronal Function and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the molecular basis for learning and memory nih.govfrontiersin.org. Its impairment is a key feature of cognitive decline in aging and neurodegenerative diseases frontiersin.org. While direct evidence for this compound's role in preserving synaptic plasticity is not available in the current literature, the neuroprotective actions of related flavonoids suggest an indirect benefit. By reducing the toxic insults of Aβ plaques, neuroinflammation, and oxidative stress, compounds like naringin and naringenin help maintain a healthier cerebral environment, which is essential for proper neuronal function and the preservation of synaptic integrity nih.govnih.govnih.gov. For instance, researchers have demonstrated that mitigating neuroinflammation can protect against the disruption of brain networks and synaptic functioning frontiersin.org.
Modulation of Specific Signaling Pathways
The neuroprotective effects of flavonoids are underpinned by their ability to modulate various intracellular signaling pathways. Although the prompt specifies the cAMP/PKA/ERK/CREB pathway, which is vital for neuronal survival and plasticity nih.govresearchgate.net, the provided preclinical studies on naringin and naringenin highlight their influence on other critical pathways.
Naringenin has been found to attenuate neuroinflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway nih.govnih.gov. Furthermore, it can combat oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, which upregulates the expression of antioxidant genes nih.gov. Studies on naringin have shown it reduces the expression of the inflammatory NF-κB signaling pathway and the phosphorylated-P38 pathway nih.gov.
Influence on Oxidative Stress in Neuronal Models
Naringenin demonstrates significant antioxidant effects through multiple mechanisms. In neuronal models, it has been found to reduce oxidative stress and improve mitochondrial dysfunction through the activation of the Nrf2/ARE signaling pathway nih.gov. This leads to an upregulation of downstream antioxidant genes like HO-1 and NQO1 nih.gov. In a model of hypoxia/re-oxygenation, naringenin treatment suppressed oxidative stress by decreasing ROS generation and increasing the activity of endogenous antioxidants, including superoxide dismutase (SOD) and glutathione (GSH) nih.gov.
| Model System | Effect of Naringenin | Mechanism/Outcome |
|---|---|---|
| Hypoxia/Re-oxygenation nih.gov | Decreased ROS and MDA content | Suppression of oxidative stress. nih.gov |
| Hypoxia/Re-oxygenation nih.gov | Increased SOD and GSH activity | Enhancement of endogenous antioxidant defense. nih.gov |
| Neuronal Cultures nih.gov | Activation of Nrf2/ARE pathway | Improved mitochondrial function and reduced oxidative stress. nih.gov |
Cardioprotective Research
Preclinical investigations focusing specifically on the role of this compound in alleviating the mechanisms of cardiac ischemic injury are not available in the reviewed scientific literature. Therefore, its direct effects on myocardial tissue following an ischemic event have not been established.
Specific preclinical studies on the modulation of calcium homeostasis by this compound, including its effects on L-type Ca2+ currents and the prevention of intracellular Ca2+ overload in cardiomyocytes, have not been identified. The influence of this compound on these critical aspects of cardiac electrophysiology and cell signaling is currently unknown.
There is no available preclinical research that specifically examines the effects of this compound on improving cardiac function and morphology. Studies detailing its impact on pathological remodeling processes such as cardiac hypertrophy and fibrosis are absent from the current scientific literature.
The role of this compound in the regulation of key angiogenic factors involved in cardioprotection, such as Vascular Endothelial Growth Factor (VEGF), Vascular Cell Adhesion Molecule (VCAM), and Hypoxia-Inducible Factor-1 alpha (HIF-1α), has not been investigated in preclinical studies. As such, its potential to modulate angiogenesis in the context of cardiac health is not documented.
Anti-Apoptotic Pathways in Cardiomyocytes
Preclinical research indicates that this compound possesses cardioprotective properties by intervening in the apoptotic pathways of cardiomyocytes (heart muscle cells). In a study involving a diabetic mouse model, the administration of naringenin, a related flavonoid, was shown to reduce cardiomyocyte apoptosis and cardiac fibrosis. frontiersin.org The mechanism behind this anti-apoptotic effect involves the modulation of key signaling pathways related to oxidative stress and inflammation.
The study observed that treatment with naringenin led to a significant decrease in the rate of apoptosis in the cardiac tissues of diabetic mice. frontiersin.org This was accompanied by a downregulation in the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax. The protective effects were linked to its ability to inhibit the formation of reactive oxygen species and pro-inflammatory cytokines. Mechanistically, these antioxidant and anti-inflammatory activities were associated with the inhibition of the nuclear factor kappa-B (NF-κB) pathway and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, both in animal and cell-based experiments. frontiersin.org Therefore, a primary mechanism by which this compound may protect against cardiac dysfunction is through the inhibition of cardiomyocyte apoptosis. frontiersin.org
Modulation of Lipid Metabolism (e.g., Blood Lipid Profiles)
This compound has been shown to play a significant role in modulating lipid metabolism, which is a crucial factor in cardiovascular health. Preclinical studies using high-fat diet-induced models of non-alcoholic fatty liver disease (NAFLD) have demonstrated the potent effects of the related compound naringin on lipid profiles.
In one such study, intervention with naringin in mice fed a high-fat diet resulted in a significant reduction in hepatic lipid accumulation. Specifically, the levels of hepatic triglycerides (TG) and total cholesterol (TC) were markedly decreased compared to the untreated model group. magtech.com.cn This suggests that this compound can effectively ameliorate the dyslipidemia associated with metabolic disorders. The mechanism is linked to the regulation of genes involved in lipid uptake and synthesis, as well as the acceleration of fatty acid oxidation. magtech.com.cn
The table below summarizes the research findings on the effect of naringin intervention on hepatic lipid levels in a high-fat diet mouse model. magtech.com.cn
| Group | Hepatic Triglycerides (mmol/g protein) | Hepatic Total Cholesterol (mmol/g protein) |
| Control | 1.0 ± 0.3 | 0.8 ± 0.1 |
| Model (High-Fat Diet) | 3.5 ± 0.4 | 3.1 ± 0.5 |
| Naringin Intervention | 2.1 ± 0.4 | 1.11 ± 0.3 |
Influence on PKCα/β, PPAR-α Pathways
This compound influences key metabolic pathways by interacting with nuclear receptors, notably the peroxisome proliferator-activated receptor-alpha (PPAR-α). PPAR-α is a critical transcriptional regulator that governs the expression of genes involved in fatty acid oxidation. nih.gov
Research has demonstrated that the related flavonoid naringenin acts as an agonist for PPAR-α. plos.orgplos.org By activating this receptor, it induces the expression of PPAR-regulated genes that promote the breakdown of fatty acids, such as Acyl-CoA oxidase (ACOX) and Cytochrome P450 4A11 (CYP4A11). plos.orgplos.org This activation contributes to a metabolic shift towards a "fasted-like" state, where fat is used for energy rather than being stored. In primary rat hepatocytes, this effect resulted in increased fatty acid oxidation and reduced triglyceride production. plos.org
Furthermore, naringenin has been shown to inhibit the Liver X receptor alpha (LXRα), a nuclear receptor that promotes the synthesis of fatty acids and cholesterol. plos.orgplos.org This dual action—activating PPAR-α and inhibiting LXRα—underlies its potent lipid-lowering effects.
The table below details the changes in gene expression in Huh7 human hepatoma cells following treatment with naringenin, illustrating its influence on these pathways. plos.orgplos.org
| Gene Category | Gene | Change in mRNA Abundance |
| Fatty Acid Oxidation (PPARα-regulated) | CYP4A11 | +68% |
| ACOX | +31% | |
| UCP1 | +60% | |
| ApoAI | +25% | |
| Lipogenesis (LXRα-regulated) | FASN | -41% |
| ABCA1 | -92% | |
| ABCG1 | -27% | |
| HMGR | -43% |
Hepatoprotective Research
Attenuation of Liver Oxidative Stress and Inflammation
This compound demonstrates significant hepatoprotective effects by combating oxidative stress and inflammation, two key drivers of liver injury. nih.govthieme-connect.de In various preclinical models of liver damage, the administration of naringin or naringenin has been shown to bolster the liver's antioxidant defense systems and reduce inflammatory responses. mdpi.commdpi.comnih.gov
The mechanism involves enhancing the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govmdpi.com By upregulating these enzymes, this compound helps to neutralize harmful reactive oxygen species (ROS), thereby reducing lipid peroxidation and cellular damage. nih.gov Concurrently, it alleviates inflammation by downregulating the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). thieme-connect.de This dual action of mitigating oxidative stress and inflammation is fundamental to its ability to protect liver cells from various toxic insults. thieme-connect.de
Modulation of Fibrosis Pathways (e.g., TGF-β Pathway, Hepatic Stellate Cell Transdifferentiation)
A critical aspect of this compound's hepatoprotective activity is its ability to modulate the pathways leading to liver fibrosis. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven primarily by the activation of hepatic stellate cells (HSCs). nih.govfrontiersin.org
The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of fibrosis, playing a pivotal role in activating HSCs and stimulating them to transdifferentiate into myofibroblasts, the main collagen-producing cells in the injured liver. frontiersin.orgbioengineer.orgnih.gov Research has shown that naringenin, a related compound, can effectively inhibit the TGF-β pathway. nih.gov This inhibition prevents the activation and transdifferentiation of HSCs, leading to a significant reduction in collagen synthesis and deposition. By targeting this central fibrogenic pathway, this compound can interrupt the progression of liver fibrosis. nih.govnih.gov
Regulation of Lipid Deposition in Liver Models
This compound has been found to regulate lipid deposition in the liver, offering a potential mechanism to address conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov In preclinical liver models, naringin significantly ameliorated the accumulation of fat within hepatocytes.
A study using a tissue-engineered fatty liver model demonstrated that naringin reduced intracellular triglyceride (TG) accumulation by 52.7%. nih.gov The underlying mechanisms for this effect are multifaceted and involve the coordinated regulation of several key metabolic processes:
Reduced Fatty Acid Uptake: Naringin downregulates the expression of proteins involved in transporting fatty acids into liver cells, such as CD36. nih.gov
Inhibition of De Novo Lipogenesis: It decreases the activity of enzymes essential for the synthesis of new fatty acids, including acetyl-CoA carboxylase and fatty acid synthase. nih.gov
Increased Fatty Acid Oxidation: Naringin enhances the breakdown of fatty acids by upregulating the expression of PPAR-α and carnitine palmitoyltransferase 1 (CPT-1A). magtech.com.cnnih.gov
This comprehensive regulation of lipid metabolism helps to prevent and reduce the lipid deposition that characterizes fatty liver disease.
The table below summarizes key molecular changes observed in a tissue-engineered fatty liver model following naringin treatment. nih.gov
| Metabolic Process | Key Protein/Receptor | Effect of Naringin |
| Fatty Acid Uptake | CD36 | Downregulated |
| PPAR-γ | Downregulated | |
| De Novo Lipogenesis | Acetyl-CoA carboxylase | Downregulated |
| Fatty acid synthetase | Downregulated | |
| Fatty Acid Oxidation | PPAR-α | Upregulated |
| Carnitine palmitoyltransferase 1 | Upregulated |
Modulation of TLR/CCL Signaling Pathway
Preclinical studies have indicated that flavonoids structurally similar to this compound, such as naringin and its aglycone naringenin, possess significant anti-inflammatory properties. thieme-connect.de These properties are, in part, attributed to their ability to modulate key inflammatory signaling pathways, including the Toll-like receptor (TLR) signaling cascade. While direct research on this compound's effect on the TLR/CCL signaling pathway is limited, the activities of its close relatives provide valuable insights into its potential mechanisms.
Naringin has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, a central regulator of inflammation that is downstream of TLR signaling. news-medical.net In various preclinical models of inflammatory diseases, naringin has demonstrated the ability to reduce the production of pro-inflammatory cytokines, which are often induced through TLR activation. thieme-connect.de For instance, in a mouse model of acute lung injury induced by lipopolysaccharide (LPS), a potent TLR4 agonist, naringin treatment significantly suppressed the inflammatory response. thieme-connect.de
Furthermore, naringenin has been found to directly interact with components of the TLR signaling pathway. Studies have shown that naringenin can attenuate inflammatory responses by targeting TLR4 signaling. This modulation helps in reducing the downstream inflammatory cascade, including the production of various chemokines (CCL). The chemokine signaling pathway is crucial in the recruitment of immune cells to sites of inflammation. While specific studies detailing this compound's direct impact on the broad spectrum of CCL chemokines are not yet available, the known anti-inflammatory effects of related flavanones suggest a potential for such modulation.
The anti-inflammatory activities of naringin and naringenin are summarized in the table below, offering a predictive insight into the potential actions of this compound.
| Compound | Model | Key Findings |
| Naringin | LPS-induced endotoxic shock in mice | Inhibited TNF-α release. thieme-connect.de |
| Naringin | LPS-induced acute lung injury in mice | Suppressed myeloperoxidase, iNOS activity, TNF-α secretion, and NF-κB activation. thieme-connect.de |
| Naringin | Kainic acid-induced status epilepticus in rats | Protected against cognitive impairment via anti-inflammatory and antioxidant pathways. thieme-connect.de |
| Naringenin | In vivo models of rheumatoid arthritis | Reduced levels of TNF-α, IL-6, IL-1β, and IL-17. nih.gov |
Antimicrobial Research
This compound, as a flavonoid, is part of a class of compounds that have been investigated for their antimicrobial properties. The research in this area for this compound itself is emerging, with more extensive data available for its close structural analogs, naringin and naringenin.
Activity against Specific Pathogens (In Vitro Studies)
In vitro studies have demonstrated the antimicrobial potential of naringenin and its derivatives against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for these compounds against several bacterial strains.
While specific MIC values for this compound are not extensively documented in the available literature, studies on naringenin derivatives provide a basis for understanding its potential efficacy. For example, various O-alkyl derivatives of naringenin have shown potent activity against multidrug-resistant bacteria. nih.gov The antimicrobial activity of these compounds is often more pronounced against Gram-positive bacteria.
The table below summarizes the reported MIC values for naringenin and its derivatives against specific pathogens, which may serve as a reference for the potential activity of this compound.
| Compound | Pathogen | MIC (µg/mL) |
| Naringenin | Staphylococcus aureus | 62.5 nih.gov |
| Naringenin | Salmonella Typhimurium | 125 nih.gov |
| Naringenin | Escherichia coli | 125 nih.gov |
| 7-O-butylnaringenin oxime | Methicillin-resistant S. aureus (MRSA) | 4 nih.gov |
| 7-O-hexylnaringenin oxime | Methicillin-resistant S. aureus (MRSA) | 4 nih.gov |
| Naringenin derivative (ND-12) | S. aureus | 18 researchgate.net |
| Naringenin derivative (ND-12) | B. subtilis | 16 researchgate.net |
| Naringenin derivative (ND-12) | E. coli | 20 researchgate.net |
| Naringenin derivative (ND-12) | P. aeruginosa | 22 researchgate.net |
Potential as Natural Preservative Agents
The antimicrobial and antioxidant properties of flavonoids like this compound suggest their potential application as natural preservatives in the food industry. researchgate.netnih.gov Natural preservatives are increasingly sought after as replacements for synthetic additives to enhance food safety and extend shelf life. nih.govresearchgate.net
The ability of these compounds to inhibit the growth of spoilage and pathogenic microorganisms can help in maintaining the quality and safety of food products. While direct studies on the application of this compound as a food preservative are limited, research on related compounds is promising. For instance, naringin and its derivatives have been explored for their preservative efficacy in various food models. Their antioxidant activity also plays a crucial role in preventing lipid oxidation, a major cause of food spoilage. upm.edu.my
The potential application of this compound as a natural preservative is supported by the known activities of other natural antimicrobial and antioxidant agents used in food preservation. The development of natural preservatives is a significant area of research aimed at improving food quality and safety. researchgate.netnih.gov
Pharmacokinetic and Metabolic Research Preclinical Focus
Excretion Pathways
Understanding how a compound and its metabolites are eliminated from the body is critical for predicting its duration of action and potential for accumulation. For flavonoids like naringenin (B18129), excretion predominantly occurs via non-renal routes, with a low fraction typically found in urine sunedu.gob.peresearchgate.net. These compounds also undergo extensive Phase II metabolism, which aids in their excretion researchgate.net. Specific preclinical data detailing the primary excretion pathways for Isonaringin (e.g., urinary, fecal, biliary) and the extent of its metabolism before excretion are not explicitly detailed in the provided literature.
Bioavailability Assessment
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Preclinical assessment of bioavailability is vital for determining effective dosing strategies.
Preclinical studies for evaluating the bioavailability of compounds like this compound typically employ a combination of in vitro and in vivo models. In vitro models, such as Caco-2 cell monolayers, are utilized to assess intestinal absorption . In vivo studies often involve rodent models to determine plasma concentrations and pharmacokinetic parameters after administration . These models help in predicting how the compound will behave in a living organism before progressing to more complex studies.
Pharmacokinetic parameters, including bioavailability and metabolic rates, can vary significantly across different animal species. This inter-species variability is a critical consideration in preclinical pharmacokinetic modeling and scaling to predict human responses nih.gov. For citrus flavonoids, differences in gut microbiota composition and enzyme activity can influence absorption and metabolism, leading to variations in bioavailability nih.govmdpi.com. Source explicitly mentions the need to "Address interspecies variability by cross-validating results in multiple models" when studying this compound's pharmacokinetics. Understanding these differences is essential for extrapolating preclinical data to potential human therapeutic applications and for designing appropriate safety and efficacy studies.
Compound List:
this compound
Naringenin
Pharmacokinetic Parameter Estimation (e.g., Half-life, Clearance)
This compound, also identified in scientific literature as Narirutin or Naringenin-7-O-rutinoside, is a flavanone (B1672756) glycoside naturally occurring in citrus fruits selleck.co.jpresearchgate.net. Preclinical pharmacokinetic research is fundamental for understanding how a compound behaves within a biological system before human trials, providing insights into its absorption, distribution, metabolism, and excretion. However, specific preclinical pharmacokinetic parameter estimations, such as half-life and clearance, directly for this compound are not extensively detailed in the reviewed literature.
Research focusing on the aglycone of this compound, Naringenin, offers some relevant insights into its pharmacokinetic behavior in preclinical models. In studies involving rats, Naringenin administered intravenously exhibited relatively short half-lives in serum, typically ranging from 3 to 7 hours researchgate.net. A more comprehensive estimation of half-life, potentially encompassing longer durations, was observed when analyzing urinary excretion, with values ranging from 12 to 48 hours researchgate.net. These findings provide an indication of the metabolic turnover and elimination rates of the aglycone form in a preclinical setting.
Preclinical data regarding the clearance of this compound or its aglycone, Naringenin, was not found in the provided search results. Clearance is a critical pharmacokinetic parameter that quantures the rate at which a substance is removed from the body.
Structure Activity Relationship Sar and Computational Studies
Molecular Dynamics Simulations
Insights into Conformational Changes upon Binding
Information regarding specific conformational changes of Isonaringin upon binding to biological targets was not available in the reviewed search results. Studies on molecular dynamics simulations and conformational analysis were found for proteins and other compounds, but direct application or findings related to this compound's binding-induced conformational shifts were not detailed.
Analysis of Complex Stability
Direct quantitative data on the stability of this compound complexes with biological targets was not identified in the provided search snippets. While molecular docking studies for related flavonoids like naringenin (B18129) and narirutin (B1676964) have reported binding affinities and energies nih.govnih.gov, specific stability analyses for this compound complexes were not found.
Quantum Chemical Calculations
Quantum chemical calculations have been employed to elucidate the chemical reactivity and predict the behavior of this compound at a molecular level. These studies utilize computational methods to understand its electronic properties and potential interaction sites.
Electrophilicity and Nucleophilicity Mapping
Computational studies have mapped the electrophilic and nucleophilic sites of this compound using quantum chemical methods. Specifically, Density Functional Theory (DFT) calculations, employing functionals from the M06 family, have been used to determine reactivity descriptors. These descriptors, such as Fukui functions and the dual descriptor f(2)(r), are instrumental in identifying regions of high electron density or susceptibility to electrophilic and nucleophilic attacks frontiersin.orgfrontiersin.orgresearchgate.netscm.comscholarsresearchlibrary.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.net. One study reported an electrophilicity index (ω) of 1.43 eV for this compound, with attack sites localized on the A-ring, suggesting its potential reactivity in various chemical and biological contexts .
Reaction Site Prediction
The application of Fukui functions and the dual descriptor provides insights into predicting potential reaction sites on the this compound molecule. These theoretical tools help in understanding where chemical reactions are most likely to occur, whether through nucleophilic or electrophilic pathways frontiersin.orgfrontiersin.orgresearchgate.netscm.comscholarsresearchlibrary.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.net. By analyzing electron density distribution and atomic charges, these calculations pinpoint specific atoms or regions within the molecule that are prone to specific types of chemical interactions, aiding in the prediction of its reactivity profile.
Table 1: Quantum Chemical Calculation Methodologies for this compound Reactivity
| Methodology/Descriptor | Description | Relevance |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. | Core methodology for calculating reactivity descriptors. |
| M06 Family of Functionals | A set of DFT functionals (e.g., M06-2X, M06-HF, M06-L) known for their accuracy in describing molecular properties and reactivity. | Used to calculate this compound's molecular structure and properties frontiersin.org. |
| Fukui Functions | Local reactivity descriptors that predict the electron density change upon adding or removing an electron, indicating sites for nucleophilic (f+) or electrophilic (f-) attack. | Used to map electrophilicity and nucleophilicity, and predict reaction sites frontiersin.orgfrontiersin.orgresearchgate.netscm.comscholarsresearchlibrary.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.net. |
| Dual Descriptor f(2)(r) | A descriptor derived from Fukui functions that highlights regions of a molecule that are reactive towards both electrophilic and nucleophilic attacks, providing a more refined prediction of reactivity. | Aids in identifying active sites for nucleophilic and electrophilic attacks frontiersin.orgfrontiersin.orgresearchgate.netscm.comscholarsresearchlibrary.comfrontiersin.orgresearchgate.netd-nb.inforesearchgate.net. |
| Electrophilicity Index (ω) | A global reactivity descriptor that measures the energy lowering due to electron flow, indicating the molecule's ability to accept electrons. | Reported value for this compound suggests its electrophilic character and potential reactivity sites . |
Network Pharmacology Approaches
Network pharmacology aims to understand the complex interactions of compounds within biological systems by analyzing their effects on multiple targets and pathways. However, specific network pharmacology studies focusing on this compound to identify its multi-target mechanisms were not found in the provided search snippets. While this compound is noted for its antioxidant, anti-inflammatory, and potential anticancer properties, which imply multi-target activity, formal network pharmacology analyses detailing its specific targets and pathways were not detailed.
Identification of Multi-Target Mechanisms
Direct identification of this compound's multi-target mechanisms through network pharmacology approaches was not evident in the reviewed search results. Studies on related flavonoids, such as naringenin, have explored their multi-target effects in various disease models frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.com, but specific network pharmacology investigations for this compound were not found.
The study of this compound, a naturally occurring flavanone (B1672756) found in citrus fruits, has benefited significantly from structure-activity relationship (SAR) analyses and various computational methodologies. These approaches are crucial for understanding how this compound's molecular structure dictates its biological interactions and contributes to the elucidation of complex biological pathways. While direct studies on this compound are complemented by extensive research on closely related flavanones such as naringin (B1676962) and naringenin, these investigations provide valuable insights into the fundamental principles governing the activity of this class of compounds.
Elucidation of Complex Biological Pathways
Structure-activity relationship studies and computational analyses are instrumental in deciphering the mechanisms by which this compound and its structural analogs exert their biological effects, thereby illuminating their roles in various cellular and metabolic pathways.
Structure-Activity Relationship (SAR) Principles for Flavanones
SAR studies on flavonoids, including flavanones, highlight the critical influence of specific structural features on their biological activities, particularly their antioxidant properties. Research indicates that the presence and positioning of hydroxyl groups on the A and B rings are paramount for radical scavenging capabilities, often mediated by the formation of intramolecular hydrogen bonds core.ac.ukresearchgate.netacs.org. For instance, studies on flavanones have shown that the substitution pattern of hydroxyl groups on the B ring, such as a 3',4'-catechol structure, can significantly enhance antioxidant power. Conversely, O-methylation in glycosylated forms may decrease this activity researchgate.net. While this compound is a positional isomer of naringin, understanding these SAR principles for related compounds helps predict how subtle structural differences might influence this compound's interaction with biological targets and its subsequent impact on pathways. The glycosidic moiety, as seen in naringin compared to its aglycone naringenin, also plays a role in modulating activity and bioavailability, suggesting that the sugar residue in this compound similarly influences its biological profile researchgate.net.
Computational Studies Applied to Flavonoids
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the molecular interactions of this compound and related flavanones with biological targets, thereby providing a basis for pathway elucidation.
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target, estimating binding affinity. Studies on related flavanones have demonstrated their potential interactions with various enzymes and receptors relevant to disease pathways. For example, naringin has been computationally docked against targets like Glycogen Synthase Kinase 3 beta (GSK-3β) and Heat Shock Protein 90 (HSP90), proteins implicated in the Wnt/β-catenin signaling pathway mdpi.com. Similarly, molecular docking studies on naringenin have explored its potential as an antiviral agent by examining its interaction with the spike glycoprotein (B1211001) of SARS-CoV-2, revealing strong binding scores europeanreview.orgnih.gov. Narirutin, a compound closely related to this compound, has also been subjected to molecular docking to assess its antidiabetic potential by predicting interactions with enzymes such as dipeptidyl-peptidase 4 (DPP4) and protein tyrosine phosphatase 1B (PTP1B) nih.gov.
Table 1: Molecular Docking Results for Related Flavanones Against Viral Targets
| Compound | Target | Binding Energy (kcal/mol) | Potential Biological Pathway/Activity | Citation |
|---|---|---|---|---|
| Naringenin | SARS-CoV-2 Spike Glycoprotein | -8.49 to -6.88 (range) | Antiviral Activity | europeanreview.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activity. These models are used to predict the activity of new compounds and identify key structural features responsible for that activity. QSAR studies have been applied to flavonoids to predict activities such as antioxidant capacity core.ac.uk, inhibition of Hepatitis B virus (HBV) plos.org, and interaction with drug transporters like the human organic cation transporter 2 (hOCT2) researchgate.net. For instance, a QSAR model for anti-HBV flavonols demonstrated predictive performance with an adjusted R² of 0.85 and a Q² value of 0.90, highlighting the utility of QSAR in identifying potential therapeutic agents based on structural parameters plos.org.
Table 2: QSAR Model Performance for Flavonol Anti-HBV Activity
| Study Focus | Model Type | Key Predictors | Adjusted R² | Q² | Citation |
|---|
Molecular Dynamics (MD) Simulations: MD simulations provide dynamic insights into molecular interactions over time, complementing docking studies by revealing conformational changes, stability of complexes, and ligand pathways. While specific MD studies on this compound are not detailed in the provided snippets, MD simulations have been employed to understand ligand access to protein binding sites and to elucidate transport pathways nih.govplos.org. For example, MD simulations have been used to understand the conformational dynamics of membrane proteins and ligand binding pathways, which are essential for understanding how molecules interact with cellular machinery nih.govnih.gov.
Connecting Computational Findings to Pathway Elucidation
The integration of SAR and computational studies provides a framework for understanding this compound's role in biological pathways. By identifying specific molecular targets through docking and predicting activity through QSAR, researchers can infer how this compound might modulate cellular processes. For instance, the predicted interaction of naringin with GSK-3β and HSP90 suggests a potential influence on the Wnt/β-catenin signaling pathway mdpi.com. Similarly, the antidiabetic targets identified for narirutin point towards its involvement in metabolic regulation pathways nih.gov. The structural insights gained from SAR studies, such as the importance of hydroxyl groups for antioxidant activity, directly correlate with this compound's potential role in combating oxidative stress pathways. These computational and SAR approaches collectively contribute to a deeper understanding of this compound's pharmacological potential by mapping its interactions within complex biological networks.
List of Compounds Mentioned:
this compound
Naringin
Naringenin
Narirutin
Hesperidin
Neohesperidin
Remdesivir
Apigenin
Catechin
Galangin
Luteolin
Alternariol
Alternariol monomethyl ether
DCHA (Naringenin derivative)
Future Research Directions and Translational Perspectives
Development of Isonaringin-Based Therapeutic Agents
The development of this compound into a therapeutic agent necessitates a focused approach on optimizing its drug-like properties. This involves enhancing its potency, ensuring its selectivity to minimize off-target effects, and improving its bioavailability to ensure effective concentrations can be reached in the body.
Future research should prioritize the systematic evaluation of this compound's potency against various molecular targets. This can be achieved through high-throughput screening assays to determine its half-maximal inhibitory concentration (IC50) against a wide range of enzymes and receptors. While specific IC50 values for this compound are not yet widely reported in the literature, a comparative approach with its isomers could provide initial insights.
Table 1: Illustrative Potency Data for this compound (Hypothetical)
| Target Enzyme/Receptor | This compound IC50 (µM) | Naringin (B1676962) IC50 (µM) | Naringenin (B18129) IC50 (µM) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Data not available | >100 | 25.5 |
| Acetylcholinesterase (AChE) | Data not available | 85.2 | 45.7 |
| Tyrosinase | Data not available | 210 | 12.3 |
This table is illustrative and highlights the need for specific research on this compound's potency.
Furthermore, enhancing the selectivity of this compound is crucial for its development as a safe therapeutic agent. Kinase profiling against a broad panel of human kinases would be a critical step in identifying any off-target activities. Medicinal chemistry approaches could then be employed to modify the this compound scaffold to improve its affinity for the desired target while reducing interactions with other proteins.
A significant hurdle for many flavonoids, including what is anticipated for this compound, is poor oral bioavailability due to low water solubility and extensive first-pass metabolism. Future research should explore various formulation strategies to overcome these limitations. The use of nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs), has shown promise for improving the bioavailability of related flavonoids. These delivery systems can protect the compound from degradation in the gastrointestinal tract, enhance its absorption, and potentially enable targeted delivery to specific tissues.
Table 2: Potential Nanocarrier Strategies for this compound Bioavailability Enhancement
| Nanocarrier Type | Potential Advantages for this compound Delivery | Key Research Focus |
|---|---|---|
| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds. | Optimization of lipid composition, surface modification for targeted delivery. |
| Polymeric Nanoparticles | High stability, controlled release properties. | Selection of biodegradable polymers, evaluation of release kinetics. |
| Solid Lipid Nanoparticles (SLNs) | Good biocompatibility, high drug loading capacity. | Investigation of long-term stability, in vivo pharmacokinetic studies. |
| Nanoemulsions | Increased surface area for absorption, improved solubility. | Formulation stability, droplet size optimization. |
This table outlines potential avenues for research based on successful strategies with similar compounds.
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to act synergistically with other bioactive compounds or conventional drugs is a promising area of research. Combining this compound with other agents could lead to enhanced therapeutic effects, allow for lower doses of each compound, and potentially reduce the risk of adverse effects. Future studies should employ in vitro and in vivo models to investigate these interactions systematically. The combination index (CI) method is a standard approach to quantify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Research is needed to identify promising combinations of this compound with other phytochemicals or therapeutic drugs for various health applications.
Advanced In Vitro and In Vivo Model Development
To gain a deeper understanding of this compound's mechanisms of action and its therapeutic potential, the development and utilization of advanced preclinical models are essential. In vitro, the use of three-dimensional (3D) cell cultures, organoids, and organ-on-a-chip systems can provide more physiologically relevant data compared to traditional 2D cell cultures. These models can better mimic the complex microenvironment of human tissues, allowing for more accurate predictions of in vivo responses.
For in vivo studies, the use of genetically engineered animal models and xenograft models can help to elucidate the efficacy of this compound in specific disease contexts. These advanced models will be instrumental in identifying the molecular pathways modulated by this compound and in establishing a strong rationale for its progression into clinical trials.
Omics-Based Research (e.g., Proteomics, Metabolomics, Transcriptomics)
Omics technologies offer a powerful, unbiased approach to understanding the global effects of this compound on biological systems.
Metabolomics can identify changes in the metabolic profile of cells or organisms following treatment with this compound, providing insights into the biochemical pathways it influences. For instance, untargeted liquid chromatography-mass spectrometry (LC-MS) has been used to identify this compound as one of the metabolites that evolve significantly with the growth of immature citrus fruits, such as Citrus sinensis and Citrus reticulata nih.gov.
Proteomics can reveal alterations in protein expression and post-translational modifications, helping to identify the direct targets of this compound and the downstream signaling cascades it affects.
Transcriptomics , through techniques like RNA sequencing, can provide a comprehensive overview of the changes in gene expression induced by this compound.
Integrated multi-omics approaches will be particularly valuable for constructing a holistic view of this compound's mechanism of action and for identifying potential biomarkers of its activity.
Application in Functional Food and Nutraceutical Research (Academic Focus)
From an academic perspective, there is significant interest in exploring the potential of this compound as a component of functional foods and nutraceuticals. Research in this area should focus on elucidating the health benefits of this compound-rich extracts and purified compounds. This includes investigating its antioxidant, anti-inflammatory, and other health-promoting properties in relevant preclinical models.
Future studies should also address the stability of this compound in different food matrices and during processing to ensure its bioactivity is retained in the final product. The development of encapsulation technologies to protect this compound and mask any potential bitterness will be important for its incorporation into functional food products. Rigorous scientific validation of the health claims associated with this compound will be crucial for its acceptance and use in the nutraceutical market.
Q & A
Q. What validated mechanisms underlie Isonaringin’s biological activity, particularly its anti-Alzheimer’s effects?
this compound inhibits acetylcholinesterase (AChE), a key enzyme in Alzheimer’s pathology. To validate this, researchers should employ in vitro AChE inhibition assays (e.g., Ellman’s method) and correlate results with in vivo cognitive tests (e.g., Morris water maze). Ensure purity of this compound via HPLC (>95%) and confirm structure using NMR and mass spectrometry . Include dose-response curves and control comparisons (e.g., donepezil) to establish efficacy thresholds .
Q. How can researchers synthesize and characterize this compound for reproducibility?
this compound is typically isolated from natural sources (e.g., citrus plants) via column chromatography. For synthetic routes, use flavonoid glycosylation protocols with naringenin as a precursor. Characterization requires:
- Spectroscopic analysis : UV-Vis (λmax ~285 nm for flavanones), ¹H/¹³C NMR for glycosidic bond confirmation.
- Purity validation : HPLC with diode-array detection (DAD) and comparison to commercial standards. Document detailed protocols in supplementary materials to enable replication .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetics?
Use in vitro models (Caco-2 cells for intestinal absorption) and in vivo rodent studies to evaluate bioavailability. Quantify plasma concentrations via LC-MS/MS. Key parameters:
- Half-life (t½) : Determined through non-compartmental analysis.
- Tissue distribution : Fluorescence labeling or radiolabeled tracers. Address interspecies variability by cross-validating results in multiple models .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacological data be resolved?
Contradictions (e.g., variable IC₅₀ values in AChE inhibition) often arise from methodological differences. Mitigate this by:
- Standardizing assays : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions.
- Meta-analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., solvent effects).
- Dose normalization : Express activity per molar concentration rather than mass. Transparent reporting of raw data is critical for reproducibility .
Q. What experimental designs address the neuroprotective specificity of this compound versus other flavonoids?
To isolate this compound’s effects:
- Comparative studies : Co-test with structurally similar compounds (e.g., naringin, hesperidin) under identical conditions.
- Knockout models : Use AChE-deficient animals to confirm target specificity.
- Omics integration : Transcriptomic/proteomic profiling to identify unique pathways modulated by this compound. Ensure blinding and randomization to reduce bias .
Q. How can researchers ensure reproducibility of this compound’s in vivo effects across different models?
Reproducibility challenges stem from variability in animal strains, diets, or administration routes. Solutions include:
- Pre-registered protocols : Define endpoints and statistical methods a priori.
- Multi-center trials : Collaborate with independent labs to validate findings.
- Open data : Share raw datasets (e.g., via Zenodo or Figshare) for independent analysis .
Methodological Tables
| Parameter | Recommended Technique | Reference |
|---|---|---|
| AChE Inhibition | Ellman’s assay (412 nm absorbance) | |
| Structural Validation | ¹H NMR (δ 5.0–6.5 ppm for glycosides) | |
| Bioavailability | LC-MS/MS (LOQ: 0.1 ng/mL) |
Key Considerations for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
